![molecular formula C16H22FNO5 B4074712 1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)
1-[2-(4-fluorophenoxy)ethyl]azepane oxalate
説明
Synthesis Analysis
The synthesis of azepane-based compounds involves complex chemical reactions, often starting with key precursors such as azepines or related bicyclic structures. For instance, the domino assembly of trifluoromethylated N,O-heterocycles from reactions of fluorinated α-bromoenones with β-amino alcohols is a notable method for constructing related structures, indicating the potential pathways for synthesizing compounds like 1-[2-(4-fluorophenoxy)ethyl]azepane oxalate. Such reactions are initiated by an aza-Michael reaction followed by intramolecular cyclization, demonstrating the intricate steps involved in the synthesis of complex heterocyclic compounds (Rulev et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography to elucidate the configurations of complex molecules. The structural studies of related organoboron compounds provide insights into molecular configurations and interactions. For example, the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol highlights the importance of strong intermolecular hydrogen bonds in determining molecular arrangements, which could be relevant to understanding the molecular structure of this compound (Shi-Juan Li et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving azepane derivatives often include cycloadditions, substitutions, and transformations that lead to a variety of structural motifs. The reaction of 1-ethyl-3-azabicyclo[1.1.0]butane with electrophiles, for instance, provides a method for synthesizing N-substituted 3-ethylideneazetidines and 2-azetines, showcasing the chemical versatility of azepane-based compounds (Marchand et al., 1994).
Physical Properties Analysis
Physical properties, including thermal stability, solubility, and crystallinity, are crucial for understanding the behavior of chemical compounds under various conditions. Studies on related compounds, such as the synthesis and characterization of novel polythiophenes, provide valuable data on thermal properties, solubility, and electrochemical characteristics, which can be extrapolated to compounds like this compound to predict their physical behavior (Tapia et al., 2010).
Chemical Properties Analysis
The chemical properties of azepane derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure and functional groups. For example, the domino assembly process mentioned earlier underlines the reactivity of azepane derivatives towards forming bicyclic structures, offering insights into the chemical behavior of this compound (Rulev et al., 2016).
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.C2H2O4/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16;3-1(4)2(5)6/h5-8H,1-4,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWEACZLDAHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
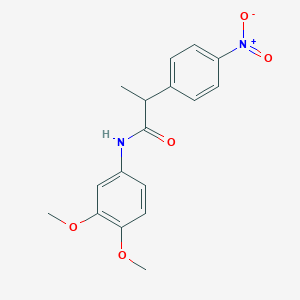
![1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)
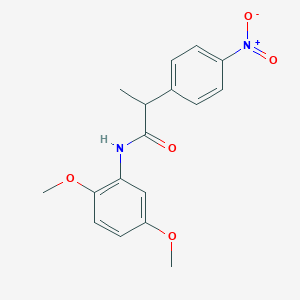
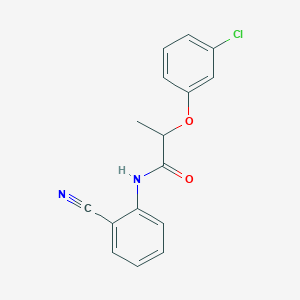
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4074676.png)
![N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4074677.png)

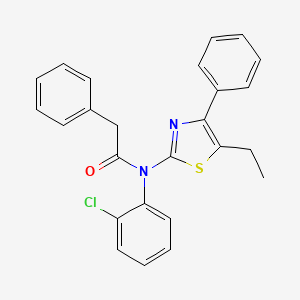
![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)

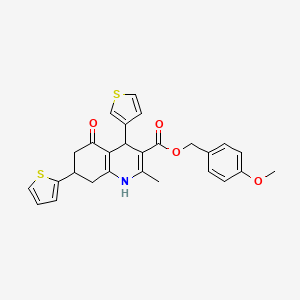
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074722.png)